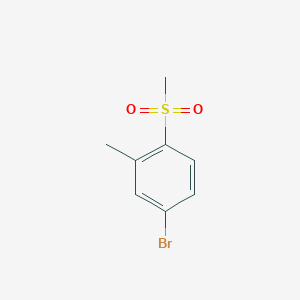

4-Bromo-2-methyl-1-(methylsulfonyl)benzene

Description

Molecular Structure and Identification

This compound is an organic compound with the molecular formula C8H9BrO2S. smolecule.com It consists of a benzene ring substituted with a bromine atom, a methyl group, and a methylsulfonyl group.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 254887-17-7 |

| Molecular Formula | C8H9BrO2S |

| Molecular Weight | 249.13 g/mol |

| SMILES | CS(=O)(=O)C1=C(C)C=C(Br)C=C1 |

| InChI Key | SRYXZVWRMOFVCO-UHFFFAOYSA-N |

Physicochemical Data

The physical state and solubility of this compound are key parameters for its handling and use in chemical reactions.

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline solid or powder |

| Melting Point | 92-94 °C |

| Solubility | Soluble in organic solvents such as ethanol, acetone (B3395972), and dichloromethane. Readily soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). |

Synthesis and Reactions of this compound

The synthesis of this compound can be approached through multi-step synthetic sequences common in organic chemistry, often involving the strategic introduction of the substituents onto the benzene ring.

Synthetic Routes

A plausible synthetic route to this compound would likely start from a more readily available substituted benzene. For example, one could envision a synthesis starting from p-bromotoluene. The introduction of the methylsulfonyl group can be achieved through a sulfonation reaction followed by methylation, or via a Friedel-Crafts type reaction with methanesulfonyl chloride, although the latter may be challenging on a deactivated ring. The precise ordering of these reaction steps is crucial to ensure the correct regiochemistry of the final product, taking into account the directing effects of the substituents present at each stage. libretexts.org

Another potential route could involve the oxidation of the corresponding thioether, 4-bromo-2-methyl-1-(methylthio)benzene. The thioether could be synthesized from 4-bromo-2-methylaniline via diazotization followed by reaction with a sulfur nucleophile. The subsequent oxidation of the thioether to the sulfone is a common and generally high-yielding transformation.

Key Chemical Reactions

The reactivity of this compound is largely dictated by the presence of the bromo and methylsulfonyl substituents. The bromine atom serves as a handle for a variety of cross-coupling reactions. For instance, it can undergo Suzuki coupling with boronic acids in the presence of a palladium catalyst to form biaryl compounds. Similarly, it can participate in Heck reactions with alkenes and Buchwald-Hartwig amination with amines.

The methylsulfonyl group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution, although this is generally less facile than with nitro-substituted benzenes. The methyl group on the sulfonyl moiety can also potentially undergo reactions under strongly basic conditions.

Applications in Organic Synthesis

The primary application of this compound lies in its role as a versatile intermediate in organic synthesis.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. smolecule.com The ability to introduce new functional groups at the position of the bromine atom via cross-coupling reactions allows for the construction of a diverse range of derivatives. These derivatives can then be screened for their efficacy as potential pharmaceuticals or agrochemicals. For example, the biaryl sulfone scaffold is a common motif in many biologically active compounds. The use of this compound provides a direct route to such structures.

Precursor for the Synthesis of Biaryl Compounds

As mentioned previously, a significant application of this compound is in the synthesis of biaryl methyl sulfones. smolecule.com These structures are of interest in medicinal chemistry and materials science. The Suzuki coupling reaction is a particularly powerful tool for this purpose, allowing for the formation of a new carbon-carbon bond between the aromatic ring of this compound and another aromatic or heteroaromatic ring.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-1-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVYXKNXYRIPOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609103 | |

| Record name | 4-Bromo-1-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99768-21-5 | |

| Record name | 4-Bromo-1-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Methyl 1 Methylsulfonyl Benzene and Analogues

Regioselective Synthesis of Methylsulfonylated Aromatic Precursors

One of the most common and effective methods for preparing aryl sulfones is the oxidation of aryl sulfides. researchgate.net This transformation can be achieved using a wide array of oxidizing agents. The choice of reagent can be critical to avoid over-oxidation or undesired side reactions, especially in the presence of other sensitive functional groups. Hydrogen peroxide (H₂O₂) is a cost-effective and environmentally benign oxidant, often used in conjunction with catalysts. orientjchem.org Other powerful reagents include meta-chloroperoxybenzoic acid (m-CPBA), potassium hydrogen persulfate (Oxone®), and dimethyldioxirane. researchgate.netrsc.org Biocatalytic methods using fungi have also been developed, offering high yields under mild, environmentally friendly conditions. orientjchem.org

Alternative routes to aryl sulfones include the acid-catalyzed condensation of sulfonic acids with aromatic hydrocarbons and the alkylation of salts of sulfinic acids. researchgate.net Furthermore, modern coupling reactions provide access to methylsulfonylated precursors. For instance, a one-pot method has been developed for the conversion of an aryl thiol moiety into the corresponding methylsulfone group. nih.gov

| Oxidizing Agent | Typical Conditions | Notes |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., Na₂WO₄, MnSO₄) or acidic medium (e.g., acetic acid). orientjchem.org | Environmentally friendly; reaction rate and selectivity can be catalyst-dependent. |

| m-CPBA | Stoichiometric amounts in a chlorinated solvent (e.g., CH₂Cl₂). | Highly efficient for both sulfoxide (B87167) and sulfone formation; precise control of stoichiometry is needed to avoid over-oxidation. |

| Oxone® (KHSO₅) | Typically used in a biphasic system or a polar solvent like methanol/water. researchgate.net | A versatile and powerful oxidant for converting sulfides directly to sulfones. |

| Dimethyldioxirane | In acetone (B3395972) at or below room temperature. rsc.org | A potent but mild oxidant; can be highly selective. |

| Fungal Biocatalysis | Aspergillus ochraceus or Penicillium funiculosum. orientjchem.org | Green chemistry approach; operates under mild conditions without organic solvents. |

Strategies for Ortho-Bromination in Substituted Benzenes

Achieving regioselective bromination, particularly at the sterically hindered ortho position of a substituted benzene (B151609), is a significant synthetic challenge. Standard electrophilic bromination often favors the para position due to steric hindrance. masterorganicchemistry.com Consequently, specialized strategies have been developed to direct bromination specifically to the ortho position.

The premier method for ortho-functionalization is Directed ortho-Metalation (DoM). wikipedia.orgnih.gov This strategy employs a Directed Metalation Group (DMG), which is a functional group that can coordinate to an organolithium reagent (typically n-butyllithium or s-butyllithium). wikipedia.orgorganic-chemistry.org This coordination directs the deprotonation to the adjacent ortho position, creating a stabilized aryllithium intermediate. Quenching this intermediate with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromo-1,1,2,2-tetrafluoroethane (C₂Br₂F₄), installs a bromine atom exclusively at the ortho position. wikipedia.org The sulfonyl group is known to function as a DMG, making DoM a viable strategy for ortho-brominating methylsulfonylated precursors.

Another approach involves the use of a temporary blocking group. A large group, such as a tert-butyl group, can be installed on the aromatic ring to block the more reactive positions (e.g., the para position), forcing bromination to occur at an available ortho site. researchgate.net The blocking group is subsequently removed to yield the desired ortho-brominated product. researchgate.net Additionally, bromine itself can act as a directing group for a second metalation, enabling the synthesis of 1,2-dibromoarenes. nih.govacs.org However, this can be complicated by competitive bromine-lithium exchange. acs.org To circumvent this, transmetalation of the aryllithium intermediate with zinc chloride (ZnCl₂) prior to bromination has been shown to dramatically improve yields. organic-chemistry.org

| Strategy | Description | Key Reagents |

| Directed ortho-Metalation (DoM) | A Directed Metalation Group (DMG) directs deprotonation to the ortho position with a strong base, followed by quenching with an electrophile. wikipedia.org | DMG (e.g., -SO₂R, -CONR₂), n-BuLi or s-BuLi, Electrophilic Br source (e.g., Br₂). |

| Blocking Groups | A bulky group temporarily blocks the para position, forcing electrophilic substitution at the ortho position. The blocking group is removed in a subsequent step. researchgate.net | t-BuCl/AlCl₃ (installation), AlCl₃/benzene (removal). |

| Halogen-Directed Metalation | A pre-existing bromine atom directs metalation to its ortho position. nih.govacs.org | LDA or LTMP (base to avoid Br-Li exchange), Electrophile. |

| Metalation-Transmetalation | An aryllithium intermediate is transmetalated to a more stable organozinc species before bromination to improve yields and prevent side reactions. organic-chemistry.org | n-BuLi, ZnCl₂, Br₂. |

Targeted Functionalization via Directed Aromatic Substitution

Directed aromatic substitution encompasses a range of techniques that utilize a functional group on the benzene ring to control the regioselectivity of subsequent reactions. This approach offers a powerful alternative to relying solely on the inherent electronic effects of substituents in classical electrophilic aromatic substitution. nih.gov

Directed ortho-Metalation (DoM), as discussed previously, is a cornerstone of this field. wikipedia.orgnih.gov The effectiveness of a DMG is related to its ability to coordinate with the lithium atom of the organolithium base, thereby lowering the activation energy for the deprotonation of the proximal C-H bond. The sulfonyl group (-SO₂R) is a moderately effective DMG. A wide variety of functional groups can serve as DMGs, with varying directing power.

The synthetic utility of DoM is vast because the generated ortho-lithiated species can react with a broad spectrum of electrophiles, not just bromine sources. This allows for the targeted introduction of various functionalities, including alkyl, silyl, carboxyl, and carbonyl groups, providing access to a diverse library of polysubstituted aromatic compounds. organic-chemistry.org

| DMG Class | Examples | Relative Directing Power |

| Amides & Carbamates | -CONR₂, -OCONR₂ | Strong |

| Sulfonamides & Sulfones | -SO₂NR₂, -SO₂R | Strong to Moderate |

| Ethers & Amines | -OMe, -NR₂ | Moderate |

| Halogens | -F, -Cl | Moderate to Weak |

In the context of synthesizing 4-Bromo-2-methyl-1-(methylsulfonyl)benzene, a DoM strategy could be envisioned starting from 3-methyl-1-(methylsulfonyl)benzene. The sulfonyl group would direct lithiation to the ortho positions (C2 and C6). Subsequent bromination would then yield 2-bromo-3-methyl-1-(methylsulfonyl)benzene or 2-bromo-5-methyl-1-(methylsulfonyl)benzene, which are isomers of the target compound but represent valuable analogues accessible through this targeted approach.

Coupling Reactions for Aromatic C-X Bond Formation (X=S, Br)

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods provide powerful and versatile routes for constructing aromatic C-S and C-Br bonds, often under milder conditions and with greater functional group tolerance than classical methods. numberanalytics.com

C-S Bond Formation: The synthesis of aryl sulfides via cross-coupling typically involves the reaction of an aryl halide or triflate with a thiol or its corresponding thiolate. nih.govorganic-chemistry.org Copper-catalyzed Ullmann-type reactions were the historical standard, but palladium-catalyzed systems, such as the Buchwald-Hartwig amination protocol adapted for thiols, have gained prominence due to their broader substrate scope and milder reaction conditions. tcichemicals.com These reactions enable the formation of the crucial C-S bond needed for methylsulfonylated precursors by coupling an appropriately substituted aryl halide with a methylthiolate source.

C-Br Bond Formation: While direct electrophilic bromination is the most common method for introducing bromine onto an aromatic ring, catalytic methods for C-H functionalization are emerging. Ruthenium-catalyzed meta-selective C-H bromination has been reported, offering regioselectivity that is complementary to traditional methods. nih.gov Additionally, palladium-catalyzed coupling reactions can be used to form C-Br bonds, although this is less common than using them to couple aryl bromides with other partners. More frequently, aryl bromides serve as the electrophilic partners in cross-coupling reactions to form other bonds. researchgate.net

| Reaction Type | Catalyst System | Substrates | Bond Formed |

| Ullmann Condensation | Cu(I) salt, often with a ligand (e.g., 1,10-phenanthroline). mdpi.com | Aryl Halide + Thiol | C-S |

| Buchwald-Hartwig Coupling | Pd(0) or Pd(II) precursor with a phosphine (B1218219) ligand (e.g., Xantphos). | Aryl Halide/Triflate + Thiol | C-S |

| Cobalt-Catalyzed Coupling | Co(II) precursor with Zn as a reductant. nih.gov | Aryl Halide + Thiol | C-S |

| Ru-Catalyzed C-H Bromination | Ru(II) catalyst. nih.gov | Arene with directing group + Bromine Source (NBS) | C-Br |

Programmed Synthetic Approaches to Multi-substituted Benzene Architectures

The synthesis of a specific multi-substituted benzene isomer like this compound requires a carefully planned, or "programmed," sequence of reactions. The order of substituent introduction is critical, as the directing effects of the groups already on the ring will dictate the position of subsequent functionalizations.

For the target compound, an analysis of the substituents is the first step:

-CH₃ (methyl): Activating, ortho, para-director.

-SO₂CH₃ (methylsulfonyl): Deactivating, meta-director.

-Br (bromo): Deactivating, ortho, para-director.

A logical retrosynthetic approach would involve installing the groups in an order that leverages their directing effects. A plausible forward synthesis could start with a precursor that allows for the final bromination step to be highly regioselective.

Proposed Synthetic Route:

Start with 2-methylanisole (B146520) or 2-methylthiophenol.

Formation of the Sulfone: If starting with 2-methylthiophenol, methylate the sulfur (e.g., with methyl iodide) to give 2-methyl-1-(methylthio)benzene. Subsequent oxidation (as described in section 2.1) yields the key precursor, 2-methyl-1-(methylsulfonyl)benzene .

Regioselective Bromination: The final step is the electrophilic bromination of 2-methyl-1-(methylsulfonyl)benzene. The directing effects of the two existing groups must be considered:

The methyl group at C2 directs incoming electrophiles to the ortho (C3, which is sterically hindered) and para (C5) positions. Wait, the methyl group is at C2, so it directs to C4 (para) and C6 (ortho).

The methylsulfonyl group at C1 is a meta-director, guiding electrophiles to the C3 and C5 positions.

The crucial C4 position is para to the activating methyl group and meta to the deactivating methylsulfonyl group. This convergence of directing effects strongly favors bromination at the C4 position, leading directly to the desired product, This compound .

This type of strategic planning, where the sequence of reactions is designed to ensure that the directing effects of the substituents lead to the desired isomer, is the essence of programmed synthesis for such molecules. For more complex, highly substituted systems, researchers have developed innovative methods, such as building the benzene ring from acyclic or heterocyclic precursors like thiophenes, which allows for the programmed installation of multiple, different substituents in a controlled sequence. innovations-report.comnagoya-u.ac.jp

Mechanistic Investigations of Reactions Involving Brominated Methylsulfonylbenzenes

Detailed Reaction Mechanism Studies for Aryl Sulfone Transformations

The transformations of aryl sulfones primarily involve the cleavage of the robust carbon-sulfur (C–S) bond. Mechanistic investigations have revealed several key pathways, including reductive desulfonylation and transition-metal-catalyzed cross-coupling reactions.

Reductive Desulfonylation: This class of reactions removes the sulfonyl group, replacing the C–S bond with a C–H bond. wikipedia.org The mechanism often depends on the reducing agent employed. When using metal amalgams (e.g., sodium amalgam), the reaction is believed to initiate with a single-electron transfer (SET) from the metal to the aryl sulfone. This forms a radical anion intermediate. This intermediate then fragments, cleaving the C–S bond to yield a sulfinate anion (RSO₂⁻) and an aryl radical. The more stable aryl radical is then rapidly reduced further and protonated by the solvent or a proton source to give the final desulfonylated aromatic compound. wikipedia.org

The general mechanism is as follows:

Electron Transfer: Ar-SO₂CH₃ + M → [Ar-SO₂CH₃]•⁻ + M⁺

Fragmentation: [Ar-SO₂CH₃]•⁻ → Ar• + CH₃SO₂⁻

Reduction & Protonation: Ar• + e⁻ → Ar⁻ → Ar-H

Transition-Metal-Catalyzed Cross-Coupling: Aryl sulfones can act as electrophilic partners in cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemrxiv.org Mechanistic experiments and DFT (Density Functional Theory) calculations on these systems suggest a mechanism involving the oxidative addition of the palladium(0) catalyst into the aryl C–S bond. This step is often the turnover-limiting (rate-determining) step of the catalytic cycle. chemrxiv.org Following oxidative addition, the typical steps of transmetalation with an organoboron reagent and subsequent reductive elimination occur to form the new C–C bond and regenerate the Pd(0) catalyst. Nickel-catalyzed systems have also been developed for the reductive cross-coupling of aryl sulfones with aryl bromides, providing further evidence for C(Ar)–SO₂ bond activation via oxidative addition to a low-valent metal center. acs.org

| Transformation Type | Key Mechanistic Steps | Intermediate Species | Reference |

|---|---|---|---|

| Reductive Desulfonylation | Single-Electron Transfer (SET), C–S Bond Fragmentation, Reduction, Protonation | Radical anion, Aryl radical | wikipedia.org |

| Suzuki-Miyaura Coupling | Oxidative Addition of Pd(0) into C–S bond, Transmetalation, Reductive Elimination | Ar-Pd(II)-SO₂CH₃ complex | chemrxiv.org |

| Nickel-Catalyzed Reductive Coupling | Oxidative Addition of Ni(0) into C–S bond, Transmetalation, Reductive Elimination | Ar-Ni(II)-SO₂R complex | acs.org |

Role of the Methylsulfonyl Group as a Leaving Group in Substitution Processes

While halogens are the archetypal leaving groups in aromatic substitution reactions, the methylsulfonyl group (–SO₂CH₃) can also function as a nucleofuge (leaving group) under certain conditions. Its ability to leave is rooted in the stability of the resulting methanesulfinate (B1228633) anion (CH₃SO₂⁻), which is stabilized by resonance.

The sulfonyl group is considered a competent leaving group in various transformations, particularly in radical reactions and certain nucleophilic substitutions. nih.govacs.org For instance, in reactions involving π-allyl species coordinated to a metal center, the sulfinate anion can be readily displaced by a range of nucleophiles. nih.gov

In the context of nucleophilic aromatic substitution (SNAr), the methylsulfonyl group is less commonly displaced than halides. However, its departure is feasible, especially when the aromatic ring is highly activated by other potent electron-withdrawing groups. Its role is often more significant as an activating group for the displacement of other leaving groups (like halogens) than as a leaving group itself. In desulfonylative cross-coupling reactions, the entire sulfonyl moiety is effectively removed and replaced, demonstrating its capacity to function as a leaving group under catalytic conditions. researchgate.net

Electrophilic Aromatic Substitution Patterns Influenced by Halogen and Sulfonyl Groups

Electrophilic Aromatic Substitution (EAS) on a polysubstituted ring like 4-Bromo-2-methyl-1-(methylsulfonyl)benzene is governed by the combined directing and activating/deactivating effects of all substituents. uomustansiriyah.edu.iq

Methyl Group (–CH₃): Located at the C2 position, this is an electron-donating group (EDG) through induction and hyperconjugation. It is an activating group and an ortho-, para-director. youtube.comlibretexts.org It directs incoming electrophiles to positions C1 (blocked), C3, and C5.

Methylsulfonyl Group (–SO₂CH₃): At the C1 position, this is a powerful electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and resonance effects. It is a strongly deactivating group and a meta-director. uomustansiriyah.edu.iq It directs incoming electrophiles to positions C3 and C5.

In this specific molecule, all three substituents direct an incoming electrophile to the C3 and C5 positions. The final regiochemical outcome is a result of the competition between these effects. The activating methyl group will most strongly favor substitution, while the two deactivating groups will slow the reaction down relative to toluene. Since all groups direct to the same available positions (C3 and C5), a mixture of products is expected. The precise ratio would be influenced by steric factors; the C5 position is less sterically hindered than the C3 position, which is flanked by the methyl and sulfonyl groups. Therefore, substitution at the C5 position is generally favored.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|---|

| -SO₂CH₃ | C1 | Electron-Withdrawing | Strongly Deactivating | Meta | C3, C5 |

| -CH₃ | C2 | Electron-Donating | Activating | Ortho, Para | C3, C5 |

| -Br | C4 | Electron-Withdrawing (Inductive), Donating (Resonance) | Deactivating | Ortho, Para | C3, C5 |

Nucleophilic Aromatic Substitution Pathways and Substituent Effects

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for compounds like this compound. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. masterorganicchemistry.com

In this molecule, the bromine atom serves as the leaving group. The powerful electron-withdrawing methylsulfonyl group is located at the para position relative to the bromine. This is the ideal orientation to activate the ring for nucleophilic attack. The reaction proceeds via the addition-elimination mechanism, which involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon). This attack is the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost.

Leaving Group Departure: The negative charge is delocalized onto the electron-withdrawing methylsulfonyl group. This stabilization is crucial for the formation of the intermediate. In a subsequent fast step, the leaving group (bromide anion) is eliminated, and the aromaticity of the ring is restored.

The para-sulfonyl group plays a critical role by stabilizing the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy of the first step. The methyl group at the ortho-position has a minor, opposing electronic effect (electron-donating), which slightly deactivates the ring towards nucleophilic attack compared to a non-methylated analogue. It may also exert a minor steric effect on the approaching nucleophile. However, the activating effect of the para-sulfonyl group is dominant, making the compound highly susceptible to SNAr reactions at the C4 position.

Radical Reaction Intermediates and Propagation for Aryl Sulfones

Aryl sulfones are versatile precursors for generating both aryl and sulfonyl radicals under various conditions, including thermal, photochemical, or redox-initiated processes. nih.govthieme-connect.com The C–S bond, while strong, can undergo homolytic cleavage to produce these reactive intermediates.

Generation of Radical Intermediates:

Photochemical Cleavage: Certain derivatives, such as arylazo sulfones, undergo homolytic cleavage of the N–S bond upon irradiation with visible light. This process generates an aryldiazenyl radical and a methanesulfonyl radical. nih.govacs.org The aryldiazenyl radical can then lose N₂ to form an aryl radical.

Reductive Cleavage (SET): As discussed in section 3.1, single-electron transfer to an aryl sulfone generates a radical anion. This intermediate can fragment to cleave the C–S bond, producing an aryl radical and a sulfinate anion. wikipedia.orgchemrxiv.org This is a common initiation step in photoredox-mediated desulfonylation reactions. thieme-connect.com

Intramolecular Radical Attack: In specifically designed systems, an intramolecularly generated radical (e.g., a stannyl (B1234572) radical) can attack the sulfone group, inducing homolytic cleavage of the C–S bond and generating a new organic radical. nih.gov

Radical Propagation: Once formed, these aryl or sulfonyl radicals can participate in a variety of chain propagation steps. For example, in radical-mediated desulfonylation using tin hydrides, a tin-centered radical adds to the sulfone. This is followed by the elimination of a sulfinyl radical, which then abstracts a hydrogen atom from another molecule of the tin hydride to propagate the radical chain. wikipedia.org

In photoredox-catalyzed reactions, the generated aryl radical can add to an alkene or another coupling partner. The resulting radical intermediate can then continue the reaction cascade. Similarly, sulfonyl radicals generated from sulfone-tetrazoles can be trapped by electron-deficient olefins in coupling reactions. acs.org These radical-mediated desulfonylative strategies have become powerful methods for forming C–C and C-heteroatom bonds. nih.govacs.org

Reactivity Profiles of Aryl Sulfones and Halogenated Benzene Derivatives

Transition-Metal-Catalyzed Cross-Coupling Reactions of Aryl Sulfones

Aryl sulfones have emerged as effective electrophilic partners in a variety of transition-metal-catalyzed cross-coupling reactions. The carbon-sulfur bond of the sulfone group, traditionally considered robust, can be activated and cleaved by certain metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netchemrxiv.org

Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfones

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has been successfully adapted to use aryl sulfones as electrophiles. chemrxiv.org In this reaction, a palladium catalyst facilitates the coupling of an aryl sulfone with an arylboronic acid. The efficiency of this transformation is often enhanced by the presence of electron-withdrawing groups on the aryl ring of the sulfone, which facilitates the activation of the C-SO2 bond by the palladium catalyst. acs.orgresearchgate.net Mechanistic studies suggest that the turnover-limiting step is the oxidative addition of the palladium catalyst into the sulfone's C–S bond. researchgate.netchemrxiv.org This methodology allows for the sequential cross-coupling of arenes that bear sulfone and halide leaving groups, providing a strategic route to non-symmetric poly-aromatic systems. researchgate.net

Interactive Table: Conditions for Suzuki-Miyaura Coupling of Aryl Sulfones

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 110 | 70-95 | researchgate.netchemrxiv.org |

| Pd2(dba)3 / RuPhos | CsF | Dioxane | 100 | 65-90 | acs.orgresearchgate.net |

| Pd(PPh3)4 | Na2CO3 | Toluene/MeOH | 80 | 77-82 | nih.gov |

Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling

Nickel catalysis provides a powerful alternative for the cross-coupling of aryl sulfones, particularly in desulfonylative reductive coupling reactions with aryl bromides to form biaryl compounds. acs.orgnih.gov This approach involves the selective cleavage of the C(sp²)–SO₂ bond. researchgate.net The catalytic cycle is proposed to involve the reduction of a nickel(II) precursor to an active nickel(0) species, which then undergoes oxidative addition into the aryl sulfone's C-S bond. acs.org Subsequent reduction and a second oxidative addition into the aryl bromide generate a nickel(III) intermediate, which then reductively eliminates to form the biaryl product. acs.org Isolation and X-ray analysis of an Ar–Ni(II)–SO₂R complex have provided strong evidence for this mechanistic pathway. acs.orgresearchgate.net This method is notable for its tolerance of a wide range of functional groups. acs.org

Gold-Catalyzed Sulfonylation of Aryl Halides

While palladium and nickel catalysts are used to cleave the C-S bond, gold catalysts have been effectively employed for its formation through the sulfonylation of aryl halides. A recently developed method utilizes a ligand-enabled Au(I)/Au(III) redox cycle to catalyze the cross-coupling of aryl iodides with sodium sulfinates. acs.orgacs.org This reaction provides a direct route to construct diverse aryl sulfones, including those with trifluoromethyl, difluoromethyl, and methyl functional groups. acs.org Gold-catalyzed sulfonylation offers complementary reactivity compared to traditional copper or palladium systems, proving particularly effective for synthesizing functionalized aryl sulfones bearing electron-donating groups. acs.org

Stereochemical Control in Cross-Coupling Events

Achieving stereochemical control is a significant challenge in cross-coupling reactions. While the Suzuki-Miyaura reaction typically proceeds with retention of stereochemistry at the sp²-hybridized carbon centers of the reactants, controlling stereochemistry becomes critical when chiral centers are involved. richmond.edu Significant progress has been made in developing methods that use chiral boranes in Suzuki-Miyaura reactions to generate chiral products with high fidelity. cruddengroup.com This allows for the creation of specific stereoisomers, which is crucial in the synthesis of pharmaceuticals and other biologically active molecules. cruddengroup.com For substrates like acyclic β-haloacroleins, the stereoselective nature of the Suzuki coupling allows for complete control over which aryl group participates in subsequent ring-closing reactions, demonstrating the power of this method in complex syntheses. richmond.edu

Functional Group Interconversions and Derivatization Strategies

The structure of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene offers multiple avenues for derivatization. The two primary sites for reaction are the carbon-bromine bond and the aromatic ring itself.

Reactions at the C-Br Bond : The bromine atom at the 4-position is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. Besides the Suzuki-Miyaura coupling, it can readily participate in other transformations such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines). This allows for the introduction of a wide array of carbon and heteroatom substituents at this position. nih.govmdpi.com

Reactions on the Aromatic Ring : The aromatic ring is heavily influenced by its three substituents. The powerful electron-withdrawing methylsulfonyl group deactivates the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution (SNAr), particularly for substituents positioned ortho and para to it. However, the positions ortho (C2, C6) and para (C4) to the sulfone are already substituted.

Modification of Substituents : The methyl group at the C2 position can potentially undergo oxidation under strong conditions to yield a carboxylic acid, further expanding the synthetic utility of the scaffold.

Interactive Table: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Position of Reaction | Product Type |

| Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst, Base | C4 | Biaryl sulfone |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C4 | Aryl-alkynyl sulfone |

| Heck Coupling | Alkene, Pd catalyst, Base | C4 | Aryl-alkenyl sulfone |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C4 | N-Aryl sulfone |

| Side-chain Oxidation | KMnO4, heat | C2 | Carboxy-bromo-sulfonylbenzene |

Influence of Substituent Position on Aromatic Reactivity

The regiochemical outcome of further substitution reactions on the this compound ring is governed by the directing effects of the existing substituents. msu.edu In electrophilic aromatic substitution, these groups collectively influence the position of an incoming electrophile. libretexts.orgvedantu.com

-SO₂CH₃ (Methylsulfonyl) group at C1 : This is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta positions (C3 and C5).

-CH₃ (Methyl) group at C2 : This is an activating group that donates electron density through induction and hyperconjugation. It directs incoming electrophiles to the ortho (C3) and para (C6) positions.

-Br (Bromo) group at C4 : This is a deactivating group due to its inductive electron withdrawal, but it directs incoming electrophiles to the ortho (C3 and C5) and para (C6) positions through resonance donation of its lone pairs. libretexts.org

Interactive Table: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -SO₂CH₃ | C1 | Strongly Deactivating | Meta (C3, C5) |

| -CH₃ | C2 | Activating | Ortho, Para (C3, C6) |

| -Br | C4 | Deactivating | Ortho, Para (C3, C5) |

Regioselectivity and Chemoselectivity in Complex Aromatic Systems

The reactivity of polysubstituted aromatic compounds is a nuanced interplay of the electronic and steric effects of each substituent. In the case of this compound, the benzene (B151609) ring is functionalized with three distinct groups: a bromo group, a methyl group, and a methylsulfonyl group. The positioning of these substituents relative to one another dictates the regioselectivity of further chemical transformations, particularly in electrophilic aromatic substitution (EAS) reactions. Understanding the individual and collective directing effects of these groups is paramount to predicting reaction outcomes.

The methyl group (-CH₃) is an activating group and an ortho, para-director. This is primarily due to its electron-donating inductive effect and hyperconjugation, which enrich the electron density at the positions ortho and para to it, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at these sites. libretexts.org

Conversely, the bromo group (-Br) is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions. Its deactivating nature stems from its strong electron-withdrawing inductive effect. However, the lone pairs on the bromine atom can be donated to the aromatic ring through resonance, which partially counteracts the inductive effect and preferentially stabilizes the intermediates of ortho and para attack. libretexts.orglibretexts.org

The methylsulfonyl group (-SO₂CH₃) is a strongly deactivating group and a meta-director. Both the inductive and resonance effects of the methylsulfonyl group withdraw electron density from the aromatic ring. This deactivation is particularly pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. rsc.org

In the complex system of this compound, these directing effects must be considered in concert. The positions on the aromatic ring are influenced by multiple substituents, leading to a competitive scenario. The vacant positions for substitution are at C3, C5, and C6.

Position C3: This position is ortho to the methyl group and meta to both the bromo and methylsulfonyl groups.

Position C5: This position is para to the methyl group, ortho to the bromo group, and meta to the methylsulfonyl group.

Position C6: This position is ortho to the methylsulfonyl group and meta to the methyl group.

The activating methyl group strongly favors substitution at its ortho (C3) and para (C5) positions. The deactivating but ortho, para-directing bromo group also directs towards C3 (meta to Br, but influenced by other groups) and C5 (ortho to Br). The strongly deactivating methylsulfonyl group directs to its meta positions, which are C3 and C5.

Given that activating groups generally have a more pronounced directing effect than deactivating groups, the methyl group is expected to be the dominant director of regioselectivity. reddit.com Therefore, electrophilic attack is most likely to occur at the positions activated by the methyl group, namely C3 and C5. Between these two, steric hindrance from the adjacent methyl and methylsulfonyl groups might disfavor attack at C3 to some extent, potentially making C5 the more favored position. The deactivating nature of the entire ring, due to the presence of the bromo and methylsulfonyl groups, means that forcing conditions may be required for many electrophilic aromatic substitution reactions.

Chemoselectivity in such a molecule would involve reactions that selectively target one of the functional groups or the aromatic ring itself. For instance, nucleophilic aromatic substitution (SNA) could potentially occur, particularly with strong nucleophiles, targeting the carbon bearing the bromine atom. chemistrysteps.comyoutube.comlibretexts.org The presence of the electron-withdrawing methylsulfonyl group ortho to the bromine atom would activate the ring towards such a reaction. youtube.comlibretexts.org

The following table summarizes the predicted directing effects of the substituents in this compound on electrophilic aromatic substitution:

| Substituent | Type | Directing Effect |

| -CH₃ | Activating | ortho, para |

| -Br | Deactivating | ortho, para |

| -SO₂CH₃ | Deactivating | meta |

The predicted regioselectivity for an incoming electrophile (E⁺) is detailed in the table below, considering the combined influence of all three substituents.

| Position of Attack | Influence of -CH₃ | Influence of -Br | Influence of -SO₂CH₃ | Predicted Outcome |

| C3 | ortho (Activating) | meta (Deactivating) | meta (Deactivating) | Possible, but may be sterically hindered |

| C5 | para (Activating) | ortho (Deactivating) | meta (Deactivating) | Major Product |

| C6 | meta (Activating) | para (Deactivating) | ortho (Deactivating) | Minor or no product |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-2-methyl-1-(methylsulfonyl)benzene, both ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic region of the spectrum is particularly diagnostic for confirming the 1,2,4-substitution pattern on the benzene (B151609) ring. The three aromatic protons are chemically distinct and exhibit predictable splitting patterns due to spin-spin coupling. The two methyl groups (one on the ring and one on the sulfonyl group) are expected to appear as sharp singlets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two methyl carbons. The chemical shifts are influenced by the electronegativity and magnetic anisotropy of the substituents.

Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Aromatic | ~ 8.1 | d | ~ 2.0 | 1H | H-3 |

| Aromatic | ~ 7.7 | dd | J ≈ 8.5, 2.0 | 1H | H-5 |

| Aromatic | ~ 7.5 | d | ~ 8.5 | 1H | H-6 |

| Methyl | ~ 3.1 | s | - | 3H | -SO₂CH₃ |

| Methyl | ~ 2.5 | s | - | 3H | Ar-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic | ~ 142 | C-2 |

| Aromatic | ~ 139 | C-1 |

| Aromatic | ~ 136 | C-5 |

| Aromatic | ~ 133 | C-3 |

| Aromatic | ~ 129 | C-6 |

| Aromatic | ~ 122 | C-4 |

| Methyl | ~ 45 | -SO₂CH₃ |

| Methyl | ~ 21 | Ar-CH₃ |

Note: Predicted values are based on standard substituent effects and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₈H₉BrO₂S, corresponding to a molecular weight of approximately 249.12 g/mol .

A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 249 and 251. This characteristic isotopic pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.

Electron ionization (EI) would likely induce predictable fragmentation pathways, providing further structural confirmation. Common fragmentation patterns for bromo- and sulfonyl-aromatic compounds involve the cleavage of the C-S and C-Br bonds.

Expected Mass Spectrometry Fragmentation Data

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion Structure | Fragment Lost |

| 249 | 251 | [C₈H₉BrO₂S]⁺ | Molecular Ion |

| 170 | 172 | [C₇H₆Br]⁺ | •SO₂CH₃ |

| 170 | - | [C₈H₉O₂S]⁺ | •Br |

| 155 | 157 | [C₆H₃Br]⁺ | •CH₃, •SO₂CH₃ |

| 91 | - | [C₇H₇]⁺ | •Br, •SO₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfonyl group (S=O stretches). Other significant absorptions include C-H stretches for the aromatic ring and methyl groups, C=C stretches within the aromatic ring, and absorptions in the fingerprint region corresponding to C-S and C-Br bonds.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for symmetric vibrations and non-polar bonds, such as the aromatic ring breathing modes.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Bond |

| Aromatic C-H Stretch | 3100 - 3000 | C-H |

| Aliphatic C-H Stretch | 2975 - 2850 | C-H |

| Asymmetric S=O Stretch | 1350 - 1300 | S=O |

| Symmetric S=O Stretch | 1160 - 1120 | S=O |

| Aromatic C=C Stretch | 1600 - 1450 | C=C |

| C-S Stretch | 800 - 600 | C-S |

| C-Br Stretch | 650 - 500 | C-Br |

X-ray Diffraction (XRD) for Solid-State Structural Determination

For compounds that can be crystallized, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. Since this compound is a solid at room temperature, XRD can be used to determine its three-dimensional molecular geometry and crystal packing in the solid state with very high precision.

This technique yields precise measurements of bond lengths, bond angles, and torsion angles. Analysis of a closely related compound, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, reveals an O—S—O bond angle of 117.11° and a dihedral angle between the benzene ring and the O—S—O plane of 49.06°. nih.gov Similar structural parameters would be anticipated for this compound. This data is invaluable for understanding intermolecular interactions, such as potential Br⋯O contacts, which influence the physical properties of the material. nih.gov

Typical Bond Lengths and Angles

| Bond/Angle | Typical Value |

| C-Br Bond Length | ~ 1.90 Å |

| C-S Bond Length | ~ 1.77 Å |

| S=O Bond Length | ~ 1.45 Å |

| C-C (aromatic) Bond Length | ~ 1.39 Å |

| O-S-O Angle | ~ 117-120° |

| C-S-O Angle | ~ 107-110° |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized chemical compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for larger-scale purification. A spot of the reaction mixture is applied to a silica gel plate, which is then developed in a solvent mixture, allowing for the separation of starting materials, intermediates, and the final product based on their differing polarities.

Column Chromatography: For purification, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase (typically silica gel), and a solvent (eluent) is passed through to separate the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compound with high accuracy. A reverse-phase HPLC method would likely be effective, where a nonpolar stationary phase is used with a polar mobile phase. The compound's retention time is a characteristic feature under specific conditions, and the area under its peak in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis.

Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and equilibrium geometry of molecules. researchgate.netresearchgate.net For 4-Bromo-2-methyl-1-(methylsulfonyl)benzene, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are employed to find the lowest energy conformation. mdpi.comekb.eg

The process of geometry optimization involves systematically altering the molecular structure to minimize its total electronic energy. This yields precise predictions of bond lengths, bond angles, and dihedral angles. Theoretical calculations belong to the isolated molecule in the gas phase, so optimized parameters can slightly differ from experimental results obtained from solid-state methods like X-ray crystallography, which are influenced by crystal packing forces. ekb.eg

For this compound, key structural parameters that would be determined include the C-Br, C-S, S-O, and C-C bond lengths, as well as the angles defining the orientation of the methyl and methylsulfonyl groups relative to the benzene (B151609) ring. The planarity of the benzene ring and the orientation of the substituents are critical outputs of this analysis.

Table 1: Predicted Geometric Parameters for a Representative Aryl Sulfone Derivative This table presents typical DFT-calculated geometric parameters for an aryl sulfone system to illustrate the outputs of geometry optimization. Specific values for this compound would require a dedicated study.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.78 | O-S-O | 120.5 |

| S=O | 1.45 | C-S-O | 108.2 |

| C-Br | 1.91 | C-C-S | 119.8 |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 118 - 121 |

| C-H | 1.08 | H-C-H (methyl) | 109.5 |

Molecular Orbital Analysis (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.govyoutube.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. biointerfaceresearch.comtci-thaijo.org These include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors help predict how this compound will behave in different chemical environments. biointerfaceresearch.com

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for a Substituted Benzene Sulfonamide Data from a related sulfonamide compound is used for illustrative purposes. researchgate.net

| Parameter | Value (eV) |

| EHOMO | -6.82 |

| ELUMO | -0.92 |

| Energy Gap (ΔE) | 5.90 |

| Ionization Potential (I) | 6.82 |

| Electron Affinity (A) | 0.92 |

| Electronegativity (χ) | 3.87 |

| Chemical Hardness (η) | 2.95 |

Reaction Pathway Elucidation and Transition State Analysis via DFT

DFT is also a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. acs.org For reactions involving this compound, such as nucleophilic aromatic substitution, computational chemists can model the entire reaction pathway.

This involves identifying and characterizing the structures of reactants, intermediates, transition states, and products. A transition state (TS) is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating the TS is critical for calculating the activation energy barrier of a reaction, which determines the reaction rate.

Frequency calculations are performed to confirm the nature of these stationary points. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. acs.org This analysis can reveal, for instance, whether a substitution reaction proceeds through a concerted mechanism or a stepwise process involving a Meisenheimer complex.

Quantitative Structure-Reactivity Relationships (QSRR) for Aryl Sulfone Systems

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.org For aryl sulfone systems, QSRR models can be developed to predict various reactivity parameters, such as reaction rate constants or equilibrium constants for a given transformation. mendeley.com

Developing a QSRR model typically involves these steps:

Dataset Assembly: A set of aryl sulfone compounds with experimentally measured reactivity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include electronic descriptors (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and lipophilic descriptors (e.g., logP). nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation linking the descriptors to the observed reactivity. chemrxiv.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. researchgate.net

For this compound, a validated QSRR model for aryl sulfones could predict its reactivity in specific reactions, such as C-S coupling or nucleophilic substitution, without the need for new experiments. organic-chemistry.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, capturing their movements at an atomic level of detail. nih.gov

For this compound, MD simulations can be used for:

Conformational Analysis: The molecule is not entirely rigid. The methyl and methylsulfonyl groups can rotate. MD simulations can explore the accessible conformational space, determine the relative populations of different conformers, and identify the energy barriers to rotation. This is particularly relevant for understanding how the molecule's shape fluctuates in solution.

Solvent Interactions: By simulating the molecule in a box of explicit solvent molecules (e.g., water, DMSO), one can study solute-solvent interactions, such as hydrogen bonding or van der Waals forces, and analyze the structure of the solvation shell.

Intermolecular Interactions: MD can model how molecules of this compound interact with each other in the condensed phase or with other molecules, such as a biological receptor or a catalyst surface. nih.gov These simulations are crucial for understanding binding affinities and mechanisms of action.

Prediction of Thermal Stability Profiles for Substituted Benzene Derivatives

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. longdom.org Computational methods can predict thermal stability, guiding the design of more robust molecules for high-temperature applications. ijcrt.org

For substituted benzenes like this compound, thermal stability is influenced by factors such as the nature and position of substituents. longdom.orgnih.gov

Electronic Effects: Electron-withdrawing groups, like the methylsulfonyl and bromo groups, can influence the electron density of the aromatic ring, affecting its stability. longdom.org

Steric Effects: The presence of substituents, particularly in ortho positions, can introduce steric hindrance that may stabilize the molecule against thermal degradation. longdom.orgijcrt.org

Bond Dissociation Energy (BDE): The primary pathway for thermal decomposition is often the homolytic cleavage of the weakest bond. DFT calculations can be used to compute the BDE for all bonds in the molecule. The bond with the lowest BDE is the most likely to break first upon heating, initiating decomposition.

By analyzing these factors computationally, a thermal stability profile can be constructed, predicting the temperatures at which decomposition is likely to occur and identifying the most probable degradation pathways. nih.gov

Advanced Synthetic Applications and Emerging Research Directions for Substituted Benzene Derivatives

4-Bromo-2-methyl-1-(methylsulfonyl)benzene as a Building Block in Organic Synthesis

This compound is a trifunctionalized aromatic compound that serves as a highly valuable intermediate in organic synthesis. Its structure, featuring a bromine atom, a methyl group, and a methylsulfonyl group, provides a rich platform for sequential and regioselective chemical modifications. The presence of these distinct functionalities allows chemists to employ it as a versatile scaffold for constructing more complex molecular architectures.

The compound is particularly significant as a precursor in the development of pharmaceuticals and other biologically active molecules. smolecule.com The bromine atom acts as a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds, while the methyl and methylsulfonyl groups influence the electronic properties and steric environment of the benzene (B151609) ring, which can be crucial for molecular recognition and biological activity. Its utility is especially prominent in the synthesis of biaryl compounds, which are common motifs in medicinal chemistry. smolecule.com

Key Structural Features and Reactivity:

Bromine Atom: Serves as an excellent leaving group, making the 4-position of the ring susceptible to a wide range of cross-coupling reactions.

Methylsulfonyl Group: A strong electron-withdrawing group that activates the ring towards certain transformations and can be a target for modification or removal.

Methyl Group: An electron-donating group that modulates the ring's electronics and provides steric influence.

This combination of features allows for a programmed approach to synthesis, where each functional group can be addressed selectively to build molecular complexity in a controlled manner.

Synthesis of Biaryl and Polyaryl Scaffolds through Cross-Coupling

The construction of biaryl and polyaryl frameworks is of fundamental importance in medicinal chemistry and materials science, as these structures are prevalent in many therapeutic agents and functional organic materials. nih.gov this compound is an ideal substrate for these constructions, primarily through palladium-catalyzed cross-coupling reactions where the carbon-bromine bond is selectively activated.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds. wikipedia.org In this reaction, the aryl bromide is coupled with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov The reaction is highly tolerant of various functional groups, making it suitable for complex molecule synthesis. For example, coupling this compound with a substituted phenylboronic acid would yield a functionalized biphenyl (B1667301) derivative. An analogous reaction has been used on a large scale to produce an intermediate for a central nervous system agent. wikipedia.org

Other significant cross-coupling reactions applicable to this substrate include:

Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene, providing a route to stilbene-like structures. organic-chemistry.orgwikipedia.org

Sonogashira Reaction: Involves the coupling of the aryl bromide with a terminal alkyne, yielding aryl-alkyne structures that are valuable in materials science and as synthetic intermediates. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by coupling the aryl bromide with an amine, a crucial transformation for synthesizing many pharmaceutical compounds. wikipedia.orglibretexts.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid/Ester | C(sp²)–C(sp²) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (e.g., K₂CO₃) |

| Heck Reaction | Alkene | C(sp²)–C(sp²) | Pd(OAc)₂ with a phosphine (B1218219) ligand and a base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)–C(sp) | PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) and a base |

| Buchwald-Hartwig Amination | Amine (1° or 2°) | C(sp²)–N | Pd catalyst with a specialized phosphine ligand (e.g., XantPhos) and a strong base (e.g., NaOtBu) |

Rational Design of Aromatic Compounds with Tailored Electronic and Steric Properties

The specific substitution pattern of this compound makes it a valuable tool for the rational design of molecules with precisely controlled properties. The electronic and steric characteristics of a molecule are dictated by the nature and position of its substituents, which in turn govern its reactivity and interactions with biological targets or other materials.

The substituents on the ring have opposing electronic effects:

The methyl group is a weak electron-donating group and an ortho, para-director in electrophilic aromatic substitution. libretexts.org

The methylsulfonyl group is a strong electron-withdrawing group and a meta-director. youtube.com

Furthermore, the sulfonyl group can be used strategically as a "blocking group." masterorganicchemistry.com Because sulfonation is a reversible reaction, a sulfonic acid group can be temporarily installed at a specific position (typically the para position) to block it, forcing a subsequent reaction to occur at an ortho position. masterorganicchemistry.comwikipedia.org After the desired substitution is achieved, the blocking sulfonyl group can be removed by treatment with dilute acid, providing exclusive access to specific isomers that are otherwise difficult to synthesize. wikipedia.org This strategy is a prime example of rational design, enabling chemists to overcome inherent regioselectivity preferences.

Development of Novel Catalytic Systems for C-C and C-S Bond Formation

The reliable formation of carbon-carbon (C-C) and carbon-sulfur (C-S) bonds is central to organic synthesis. Research involving substrates like this compound drives the development of more efficient and selective catalytic systems.

For C-C bond formation , the focus has been on advancing palladium-catalyzed cross-coupling reactions. While first-generation catalysts were effective, modern systems employ sophisticated ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), which enhance catalyst stability, activity, and substrate scope. organic-chemistry.orgorganic-chemistry.org These advanced catalysts can facilitate couplings under milder conditions, with lower catalyst loadings, and with previously unreactive or challenging substrates.

For C-S bond formation , catalytic methods are being developed to construct aryl sulfones. organic-chemistry.org While the synthesis of the title compound itself may involve classical methods, modern research focuses on copper- or palladium-catalyzed couplings between aryl halides and sulfur-containing reagents. organic-chemistry.orgresearchgate.net These catalytic approaches offer advantages over traditional methods by providing milder reaction conditions and broader functional group tolerance.

| Bond Type | Reaction | Catalyst Evolution | Advantage |

|---|---|---|---|

| C-C | Suzuki, Heck, etc. | Palladium with bulky phosphine or NHC ligands | Higher activity, broader scope, milder conditions |

| C-S | Aryl Sulfone Synthesis | Palladium or Copper catalysts | Improved functional group tolerance and efficiency |

Exploration of New Chemical Transformations Utilizing the Bromine and Methylsulfonyl Functionalities

Beyond standard cross-coupling, the unique functionalities of this compound allow for the exploration of novel chemical transformations.

Transformations of the Bromine Functionality: The C-Br bond is a launchpad for a multitude of reactions. In addition to the C-C bond-forming reactions mentioned previously, it is readily converted into other functionalities. For instance, Buchwald-Hartwig amination allows for the synthesis of a wide range of aryl amines from aryl bromides. organic-chemistry.org This reaction is exceptionally powerful in drug discovery for introducing nitrogen-containing groups.

Transformations of the Methylsulfonyl Functionality: The methylsulfonyl group is not merely a passive spectator or electronic modifier; it can actively participate in chemical reactions. One of the most important transformations is reductive desulfonylation . wikipedia.org After the sulfone has served its purpose in a synthetic sequence (e.g., directing a reaction or activating a position), it can be cleanly removed and replaced with a hydrogen atom. organicreactions.orgresearchgate.net Common reagents for this process include active metals like sodium or aluminum amalgam. wikipedia.org This "traceless" characteristic makes the sulfonyl group an excellent auxiliary for complex synthesis.

More advanced strategies involve desulfonylative cross-coupling , where the sulfone itself acts as a leaving group in a coupling reaction. chemrxiv.org This emerging area of research provides new retrosynthetic disconnections, allowing for the formation of C-C bonds at the position previously occupied by the sulfonyl group.

Advanced Materials Science Applications of Functionalized Benzene Derivatives

The structural motifs accessible from this compound are highly relevant to materials science. The biaryl and polyaryl scaffolds synthesized through its cross-coupling reactions form the core of many functional organic materials.

For instance, substituted biaryls are key components in the design of materials for Organic Light-Emitting Diodes (OLEDs) . nih.govresearchgate.net The ability to tune the electronic properties of these molecules by introducing electron-donating (methyl) and electron-withdrawing (methylsulfonyl) groups allows for the precise control of their photophysical properties, such as emission color and efficiency.

Furthermore, the thermal stability often imparted by the sulfone group makes derivatives of this compound attractive for creating specialty polymers and resins with high-performance characteristics, such as enhanced thermal and chemical resistance. smolecule.comontosight.ai These materials are valuable in the aerospace and electronics industries where durability under harsh conditions is paramount. The versatility of this compound as a building block thus extends beyond medicine into the realm of advanced functional materials.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-2-methyl-1-(methylsulfonyl)benzene, and how can reaction conditions be optimized?

- Methodology :

- Bromination : Start with 2-methyl-1-(methylsulfonyl)benzene and use -bromosuccinimide (NBS) in under radical initiation (AIBN) at 80°C. Monitor via TLC and purify via column chromatography (hexane/ethyl acetate) .

- Sulfonation : React 4-bromo-2-methylbromobenzene with methanesulfonyl chloride in the presence of as a Lewis catalyst. Optimize stoichiometry (1:1.2 molar ratio) and temperature (0°C to room temperature) to minimize byproducts.

- Purity : Recrystallize from ethanol or toluene, and confirm purity via HPLC (>98%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR : Use and NMR in to assign aromatic protons (e.g., deshielded signals near δ 7.5–8.0 ppm for brominated positions) and sulfonyl group (δ 3.0–3.5 ppm for ) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (, expected ) .

- X-ray Crystallography : Resolve crystal structure using SHELX (for space group determination) and visualize with ORTEP-3 to validate bond angles and torsional strain .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Approach :

- Functional Selection : Use B3LYP/6-31G(d,p) to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites .

- Validation : Compare calculated UV-Vis spectra (TD-DFT) with experimental data to assess charge-transfer transitions. Discrepancies >10 nm may indicate solvent effects or conformational averaging .

- Table : Example DFT vs. Experimental Data

| Property | DFT Value | Experimental Value |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 4.0 (UV-Vis) |

| Sulfonyl S=O Stretch | 1150 cm⁻¹ | 1160 cm⁻¹ (IR) |

Q. What crystallographic strategies resolve disorder in the methylsulfonyl group during structure refinement?

- Protocol :

- Data Collection : Use Mo-Kα radiation () at 100 K to enhance resolution.

- Refinement : In SHELXL, apply ISOR restraints to disordered sulfur atoms and refine anisotropic displacement parameters. Use SQUEEZE for solvent-accessible voids .

- Visualization : ORTEP-3 thermal ellipsoids at 50% probability reveal rotational freedom in the sulfonyl group .

Q. How can contradictions between experimental NMR shifts and DFT predictions be resolved?

- Troubleshooting :

- Solvent Effects : Include implicit solvent models (e.g., PCM for ) in Gaussian calculations to improve shift accuracy.

- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers and average shifts using the GIAO method .

Q. What mechanistic insights govern its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Experimental Design :

- Catalyst Screening : Test Pd(PPh), Pd(OAc)/SPhos, and XPhos in toluene/EtOH (3:1). Monitor via NMR for aryl boronate coupling.

- Byproduct Analysis : GC-MS identifies debrominated products; optimize ligand ratios to suppress β-hydride elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.